![molecular formula C8H8N2O3 B12989169 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B12989169.png)
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H8N2O3 This compound is characterized by a fused pyrrolo-pyrimidine ring system, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyrrole derivative, the compound can be synthesized through a series of reactions involving acylation, cyclization, and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, often requiring optimization of reaction conditions and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alcohols, amines, or thionyl chloride for esterification, amidation, or chlorination reactions.
Major Products Formed
The major products formed from these reactions include various esters, amides, and reduced derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
The compound "4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid" and its derivatives have several applications in medicinal chemistry and drug development .
Basic Information
- CAS Number: 1190392-22-3
- Molecular Formula: C8H8N2O3
- Molecular Weight: 180.16 g/mol
- Boiling Point: 392.2±44.0 °C (Predicted)
Synonyms
The compound is also known by several synonyms, including :
- (S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid
- (6S)-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
- (6S)-4,6,7,8-Tetrahydro-4-oxo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Derivatives
Derivatives of this compound include:
Applications
- Medicinal Chemistry: Triazolopyrimidines, which are related heterocyclic scaffolds, have a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular properties . They have potential in medicinal chemistry, as indicated by clinical trials and marketed drugs like Trapidil and Flumetsulam .
- Pyrimidine Metabolism Research: Pyrimidine metabolism is crucial for basic cellular functions like DNA and RNA biosynthesis, and its dysfunction is linked to cancer progression . Drugs targeting pyrimidine metabolism have been developed for various cancers, and understanding the interplay between oncogenic signaling and pyrimidine synthesis may lead to new, more precise cancer drugs .
Mechanism of Action
The mechanism of action of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid
- Methyl 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate
- Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid lies in its specific substitution pattern and the presence of both an oxo group and a carboxylic acid group. This combination of functional groups provides a unique reactivity profile and potential for diverse applications compared to its analogs .
Biological Activity
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid (CAS Number: 1190392-22-3) is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly in the context of medicinal chemistry and pharmacology.
- Molecular Formula : C8H8N2O3
- Molecular Weight : 180.16 g/mol
- Boiling Point : Approximately 392.2 °C (predicted)
- Density : 1.61 g/cm³
This compound belongs to a class of heterocycles that are often investigated for their pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential as an anticancer agent. The compound exhibits various mechanisms of action that contribute to its therapeutic potential.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against several cancer cell lines:
- Cell Line Studies :
- Mechanism of Action :
Case Studies
Several case studies have been documented regarding the efficacy of this compound in preclinical settings:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Bouabdallah et al. | Hep-2 (laryngeal carcinoma) | 3.25 | Cytotoxic potential |
Wei et al. | A549 (lung carcinoma) | 26 | Growth inhibition |
Xia et al. | Various tumor cells | 49.85 | Induction of apoptosis |
These studies underscore the potential utility of this compound as a lead compound for further development in cancer therapeutics.
Synthesis
The synthesis of this compound can be achieved through multiple synthetic routes involving the condensation of appropriate precursors followed by cyclization reactions to form the pyrrolopyrimidine core structure .
Q & A
Q. What are the recommended synthetic routes for 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves cyclization reactions. For example, AlCl₃-mediated intramolecular cyclization of precursors like methyl 1-(chloroacetyl)-tetrahydroquinoline carboxylate derivatives has been used to form analogous pyrrolo-pyrimidine scaffolds . Key parameters include:
- Catalyst : AlCl₃ (10 equivalents) in 1,2-dichlorobenzene at 378 K for 5 hours.
- Workup : Neutralization with sodium bicarbonate and extraction with ethyl acetate.
- Yield Optimization : Recrystallization from ethanol improves purity (73% yield reported) .
Table 1: Reaction Conditions for Cyclization
Parameter | Value/Description | Source |
---|---|---|
Catalyst | AlCl₃ (10 eq.) | |
Solvent | 1,2-Dichlorobenzene | |
Temperature | 378 K | |
Reaction Time | 5 hours | |
Purification | Ethanol recrystallization |
Q. How can researchers ensure structural fidelity and purity of the compound during characterization?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR : Key signals include aromatic protons (δ 6.95–7.13 ppm for pyrrolo-pyrimidine protons) and carbonyl groups (δ 170–173 ppm for carboxylic acid) .
- IR : Confirm carbonyl stretches (1701 cm⁻¹ for lactam, 1731 cm⁻¹ for ester/carboxylic acid) .
- HPLC : Chiral columns (e.g., CHIRALPAK®) resolve enantiomers (R)- and (S)-forms, critical for biological studies .
- MS : Molecular ion peak at m/z 180.16 (C₈H₈N₂O₃) .
Q. What strategies are effective for resolving enantiomeric (R/S) forms, and how do they impact biological activity?
Advanced Research Focus:
- Chiral Separation : Use chiral HPLC with cellulose-based columns (e.g., CHIRALPAK® IG-3) and mobile phases like hexane/ethanol (80:20) .
- Biological Relevance : Enantiomers may exhibit divergent binding affinities to targets. For example, (S)-enantiomers of related compounds show enhanced enzyme inhibition due to stereospecific interactions .
- Validation : Compare optical rotation data ([α]D) with literature values for (R)- and (S)-forms .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., pKa, boiling point)?
Data Contradiction Analysis:
- pKa Variability : Predicted pKa = 2.72 ± 0.20 vs. experimental determination via potentiometric titration. Validate using UV-Vis spectroscopy in buffered solutions.
- Boiling Point : Predicted 392.2°C vs. 304.7°C for methyl ester derivatives . Differences arise from substituent effects (carboxylic acid vs. ester).
- Density : Use experimental methods (gas pycnometry) rather than predictive software for accuracy .
Q. What pharmacological targets are plausible for this compound based on structural analogs?
Advanced Research Focus:
- Enzyme Inhibition : The pyrrolo-pyrimidine scaffold inhibits kinases and dehydrogenases. For example, methyl 4-methyl-2-oxo-tetrahydroquinoline carboxylate analogs bind ATP pockets .
- Antimicrobial Activity : Substituents at C-6 (carboxylic acid) enhance interactions with bacterial gyrase .
- Structure-Activity Relationship (SAR) : Introduce fluorophenyl groups (as in ethyl [5-(4-fluorophenyl)-...]acetate) to improve potency .
Q. What experimental precautions are necessary for handling this compound in aqueous and acidic conditions?
Methodological Answer:
- Storage : Keep sealed under inert gas (N₂/Ar) at room temperature to prevent hydrolysis of the lactam ring .
- Reactivity : The carboxylic acid group (pKa ~2.72) may protonate under acidic conditions, affecting solubility. Use polar aprotic solvents (DMF, DMSO) for reactions .
- Safety : Follow GHS codes P210 (avoid ignition) and P332+P313 (skin irritation protocols) .
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
Advanced Research Focus:
- Docking Studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). The carboxylic acid group forms hydrogen bonds with Lys721 .
- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP = 1.42) but poor blood-brain barrier penetration .
- QSAR Models : Correlate electronic parameters (HOMO/LUMO) with antimicrobial IC₅₀ values .
Properties
IUPAC Name |
4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7-3-4-9-6-2-1-5(8(12)13)10(6)7/h3-5H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGNTNJINOCQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CC(=O)N2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.